REACTION_CXSMILES
|
[C:1](#[N:6])[CH2:2][CH:3]=[CH:4][CH3:5].[CH:7]1([OH:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[CH3:14][OH:15]>>[CH:7]1([O:13][C:14](=[O:15])[CH2:5][CH2:4][CH2:3][CH2:2][C:1]#[N:6])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC=CC)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
the autoclave is shaken for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)OC(CCCCC#N)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |